1,3-Adamantanediol
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Adamantanediol involves multiple steps, starting from adamantane or its derivatives. For example, a study describes the bioconversion of 1-adamantanol to 1,3-adamantanediol using Streptomyces sp. SA8 oxidation system, highlighting the efficiency of microbial systems in introducing hydroxyl groups into the adamantane framework (Mitsukura et al., 2010). This process showcases the potential for biotechnological approaches to synthesize complex molecules like 1,3-Adamantanediol.
Molecular Structure Analysis
The molecular structure of 1,3-Adamantanediol is characterized by its adamantane core with two hydroxyl groups at the 1 and 3 positions. Research on adamantane derivatives provides insights into the conformational adaptability and structural features of these compounds. For instance, the structural analysis of 1,3-adamantanediamine and related derivatives through X-ray and NMR techniques has revealed detailed information about the bond lengths, angles, and overall three-dimensional structure, which underpin the unique properties of adamantane-based compounds (Saeed et al., 2013).
Chemical Reactions and Properties
1,3-Adamantanediol participates in various chemical reactions, leveraging its hydroxyl groups for further functionalization. Its reactions can lead to the formation of esters, ethers, and other derivatives, expanding its utility in synthetic chemistry. The versatility of 1,3-Adamantanediol is further demonstrated by its role in forming complex structures, such as coordination compounds with metals, which have been explored for their luminescence and magnetic properties (Thuéry et al., 2015).
Physical Properties Analysis
The physical properties of 1,3-Adamantanediol, including melting point, solubility, and crystallinity, are influenced by its adamantane backbone and the presence of hydroxyl groups. These properties are crucial for its applications in material science, where the solid-state behavior and solubility in various solvents determine its usability in formulations and composites.
Chemical Properties Analysis
The chemical properties of 1,3-Adamantanediol, such as acidity, reactivity towards various reagents, and stability under different conditions, are essential for its application in synthetic chemistry and materials science. The presence of hydroxyl groups on the adamantane core imparts unique reactivity patterns, allowing for selective transformations and the synthesis of a wide range of adamantane-based derivatives.
Scientific Research Applications
Biotechnology
1,3-Adamantanediol is used in the field of biotechnology . Specifically, it is used in the regioselective synthesis of 1,3,5-adamantanetriol using Kitasatospora cells .
- Method : Washed cells (62 mg) of Kitasatospora sp. GF12 in 4 ml buffer (pH 7) catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 h at 24 °C .
- Results : The process resulted in the production of 30.9 mM 1,3,5-adamantanetriol from 60 mM 1,3-adamantanediol .
Polymer Synthesis
1,3-Adamantanediol is used in the synthesis of polymers. It has been reported that acrylic polymers of 1,3-adamantanediol have attracted attention as a promising photoresist material for semiconductor devices .
Dental Monomers
1,3-Adamantanediol is used in the synthesis of novel dimethacrylate as possible dental monomers for dental resin mixtures .
Synthetic Adamantane Derivatives
1,3-Adamantanediol is used in the manufacture of synthetic adamantane derivatives .
Efficient Synthesis
A new method for the efficient synthesis of 1,3-Adamantanediol has been proposed . This method has the advantages of good reaction selectivity, high isolated yield, easy purification, and safe operation .
- Method : 3-Hydroxyadamantane-1-carboxylic acid reacts first with thionyl chloride to form 1,3-dichloro adamantane, which is then converted to 1,3-adamantanediol in a “triethylamine–water” solution . Three reaction types are involved: chlorination, decarbonylation, and hydrolysis .
- Results : Under optimal reaction conditions, total isolated yields of up to 95% and purities of up to 99% were achieved . Isolated yields of 100 g per batch have been achieved, with potential for industrial production .
Regioselective Synthesis
1,3-Adamantanediol is used in the regioselective synthesis of 1,3,5-adamantanetriol using Kitasatospora cells .
- Method : Washed cells (62 mg) of Kitasatospora sp. GF12 in 4 ml buffer (pH 7) catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 h at 24 °C .
- Results : The process resulted in the production of 30.9 mM 1,3,5-adamantanetriol from 60 mM 1,3-adamantanediol .
Safety And Hazards
When handling 1,3-Adamantanediol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
adamantane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLCWHCSXCKHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198181 | |
Record name | 1,3-Adamantanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Adamantanediol | |
CAS RN |
5001-18-3 | |
Record name | 1,3-Adamantanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Adamantanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Adamantanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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